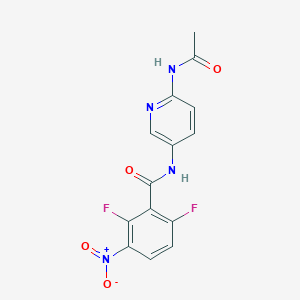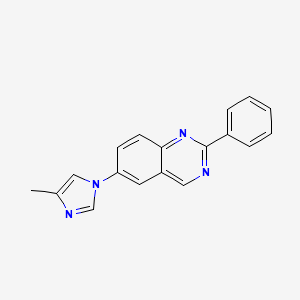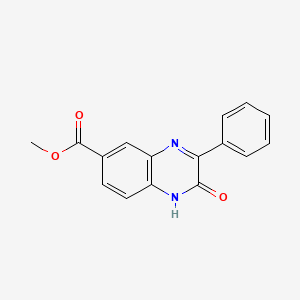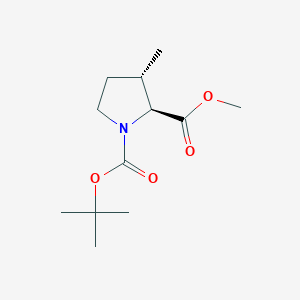
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an acetamido group and a benzamide moiety substituted with difluoro and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetonitrile and formaldehyde.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the pyridine ring using acetic anhydride.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,6-difluorobenzoyl chloride with 3-nitroaniline.
Coupling Reaction: The final step involves coupling the acetamidopyridine derivative with the benzamide derivative under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution of Difluoro Groups: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide
- N-(3-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide
- N-(6-acetamidopyridin-3-yl)-2,4-difluoro-3-nitrobenzamide
Uniqueness
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H10F2N4O4 |
|---|---|
Peso molecular |
336.25 g/mol |
Nombre IUPAC |
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide |
InChI |
InChI=1S/C14H10F2N4O4/c1-7(21)18-11-5-2-8(6-17-11)19-14(22)12-9(15)3-4-10(13(12)16)20(23)24/h2-6H,1H3,(H,19,22)(H,17,18,21) |
Clave InChI |
HFHIXMZUNMKISX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)


![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)





![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)
